molecular formula C12H9BrO B181889 2-Bromo-4-phenylphenol CAS No. 92-03-5

2-Bromo-4-phenylphenol

Cat. No. B181889
CAS RN: 92-03-5
M. Wt: 249.1 g/mol
InChI Key: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylphenol is an organic compound with the molecular formula C12H9BrO. It has a molecular weight of 249.103 . The IUPAC name for this compound is 3-bromo[1,1’-biphenyl]-4-ol .


Synthesis Analysis

The synthesis of phenolic compounds like 2-Bromo-4-phenylphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, 2-bromo-4-methylphenol, involves the use of bromine solutions and p-cresol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylphenol can be viewed as a 2D Mol file or a computed 3D SD file . The compound consists of a phenyl ring attached to a propiophenone group, substituted by a bromine atom at the 2-position.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical reactions with N-bromosuccinimide (NBS), leading to the formation of succinimide . It can also undergo Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .

Scientific Research Applications

  • Chemistry

    • Application : Synthesis of Substituted 2-Bromo Phenols .
    • Method : Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .
    • Results : The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr to give 5, then 8, tautomerisation of which leads to the more thermodynamically stable aromatic phenol .
  • Biology

    • Application : Antioxidation study in Caenorhabditis elegans .
    • Method : Three different concentrations of 2-bromo-4’-nitroacetophenone were used to feed normal C. elegans and the mutants (daf-16) .
    • Results : The results of this study were not detailed in the source .
  • Physical and Chemical Properties

    • 2-Bromo-4-phenylphenol has the molecular formula C12H9BrO and a molecular weight of 249.103 .
    • It is also known by other names such as 3-bromo [1,1’-biphenyl]-4-ol and DOWICIDE 5 .
  • Potential Applications

    • While not directly related to 2-Bromo-4-phenylphenol, a similar compound, 2-bromo-4-methylpropiophenone, is used in the production of anticonvulsant drugs .
    • Phenols, a class of compounds to which 2-Bromo-4-phenylphenol belongs, can be synthesized through various methods such as the Fries rearrangement, the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
  • Physical and Chemical Properties

    • 2-Bromo-4-phenylphenol has the molecular formula C12H9BrO and a molecular weight of 249.103 .
    • It is also known by other names such as 3-bromo [1,1’-biphenyl]-4-ol and DOWICIDE 5 .
  • Potential Applications

    • While not directly related to 2-Bromo-4-phenylphenol, a similar compound, 2-bromo-4-methylpropiophenone, is used in the production of anticonvulsant drugs .
    • Phenols, a class of compounds to which 2-Bromo-4-phenylphenol belongs, can be synthesized through various methods such as the Fries rearrangement, the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

Safety And Hazards

The safety data sheet for a similar compound, 4-Phenylphenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGMMVYPLBTLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165671
Record name 2-Bromo-4-phenylphenol
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylphenol

CAS RN

92-03-5, 15460-07-8
Record name 2-Bromo-4-phenylphenol
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Record name 2-Bromo-4-phenylphenol
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Record name 2-Bromo-4-phenylphenol
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Record name 2-Bromo-4-phenylphenol
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Record name 3-bromo[1,1'-biphenyl]-4-ol
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Record name 2-BROMO-4-PHENYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SE Hazlet, G Alliger, R Tiede - Journal of the American Chemical …, 1939 - ACS Publications
In a previous report2 it has been shown that although the bromination of 4-phenylphenol results in substitution at a position ortho to the hydroxyl group, modification of hydroxyl to …
Number of citations: 6 pubs.acs.org
SE Hazlet - Journal of the American Chemical Society, 1937 - ACS Publications
… It has been found that bromination of 4-phenylphenol (I) yields 2-bromo-4-phenylphenol (II), but when the hydroxyl group is modified to benzenesulfonyloxy the bromination product is 4- …
Number of citations: 4 pubs.acs.org
SE Hazlet, HA Kornberg - Journal of the American Chemical …, 1939 - ACS Publications
In previous reports it was shown that although the bromination of 4-phenylphenol results in sub-stitution at a position ortho to the hydroxyl group, when the benzenesulfonate1 or the …
Number of citations: 1 pubs.acs.org
CMS Savoy, JL Abernethy - Journal of the American Chemical …, 1942 - ACS Publications
… On the other hand, bromination of 4-phenylphenyl acetate6 introduces bromine in an ortho position to the acetyloxy group, and hydrolysis of this ester yields 2-bromo-4-phenylphenol. …
Number of citations: 11 pubs.acs.org
V Boehmer, F Marschollek, L Zetta - The Journal of Organic …, 1987 - ACS Publications
… By direct reaction of 2-bromo-4-phenylphenol with pa- …
Number of citations: 166 pubs.acs.org
H GILMAN, EA ZUECH - The Journal of Organic Chemistry, 1961 - ACS Publications
… chloride was prepared according to the procedure of Jones and Mann,3 and allowed to react with the sodium salts of 2-bromo-4-chlorophenol and of 2-bromo-4phenylphenol. The …
Number of citations: 12 pubs.acs.org
HA Pohl, DA Opp - The Journal of Physical Chemistry, 1962 - ACS Publications
Semiconduction ranges from 10-5 to 10-12 mho/cm. in 51 examples of organic polymers preparedby condensing aromatic hydrocarbon derivatives with acids. Conduction is electronic, …
Number of citations: 67 pubs.acs.org
CD Gutsche, HN Kwang - The Journal of Organic Chemistry, 1982 - ACS Publications
… Its unequivocal synthesis has been achieved by the stepwise method of Hayes and Hunter, by startingwith 2-bromo-4-phenylphenol and adding methylene and p-phenylphenol groups …
Number of citations: 53 pubs.acs.org
CP Truby, EO Bennett - Japanese Journal of Microbiology, 1964 - jstage.jst.go.jp
… There were no significant differences in the sensitivities of mixed and pure cultures to 2, 4, 6-tribrorrrophenol, phenol, 2bromo-4-phenylphenol and 2,4-dinitrophenol. There are several …
Number of citations: 1 www.jstage.jst.go.jp
JG Sands, EO Bennett - The Journal of General and Applied …, 1964 - jstage.jst.go.jp
MATERIALS AND METHODS A strain of Staphylococcus aureus from the University of Houston stock culture collection was used in this investigation. Stock cultures were kept on …
Number of citations: 4 www.jstage.jst.go.jp

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